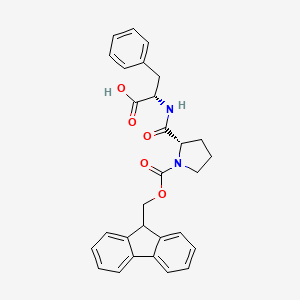

Fmoc-Pro-Phe-OH

Description

Historical Trajectory and Methodological Evolution of Fmoc-based Peptide Chemistry

The journey to efficient peptide synthesis was a long one, marked by significant breakthroughs. Early efforts in the first half of the 20th century were laborious solution-phase methods. A major advancement came in 1932 with the development of the carbobenzoxy (Z) group, the first readily removable protecting group for amines. publish.csiro.aunih.gov

A paradigm shift occurred in the early 1960s when R. Bruce Merrifield introduced the concept of Solid-Phase Peptide Synthesis (SPPS). peptide.combiotage.com By anchoring the first amino acid to an insoluble polymer resin, Merrifield streamlined the entire process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing steps. biotage.com This innovation, for which Merrifield was awarded the Nobel Prize in Chemistry, was initially built around the acid-labile tert-butyloxycarbonyl (Boc) protecting group. peptide.comamericanpeptidesociety.org

| Year | Key Development | Significance |

| 1932 | Introduction of the carbobenzoxy (Z) protecting group. publish.csiro.aunih.gov | First readily cleavable Nα-protecting group, enabling synthesis of larger peptides. publish.csiro.au |

| 1963 | Development of Solid-Phase Peptide Synthesis (SPPS) by R. B. Merrifield. peptide.com | Revolutionized peptide synthesis by simplifying and automating the process. peptide.combiotage.com |

| 1970 | Introduction of the Fmoc protecting group by Carpino and Han. nih.govpeptide.com | Provided a base-labile alternative to the acid-labile Boc group. nih.gov |

| 1978 | Development of the Fmoc/tBu strategy for SPPS. peptide.com | Established an orthogonal system with milder deprotection conditions, enhancing synthesis efficiency for complex peptides. nih.gov |

The Role of Nα-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Peptide Synthesis and Design

The Fmoc group is an amine protecting group prized for its unique cleavage conditions. wikipedia.org It is attached to the N-terminal α-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling of the next amino acid in the sequence. americanpeptidesociety.org

The key feature of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org The deprotection mechanism proceeds via a β-elimination reaction. This process is rapid and occurs under mild basic conditions, which preserves the acid-labile protecting groups commonly used for the side chains of amino acids like aspartic acid, serine, and lysine (B10760008). thermofisher.com This orthogonality is a major advantage over the Boc strategy, where repeated acid treatments can prematurely cleave side-chain protectors. total-synthesis.com

Key Attributes of the Fmoc Protecting Group:

Base Lability: Cleaved by mild bases (e.g., 20% piperidine in DMF), leaving acid-labile side-chain protecting groups intact. wikipedia.org

Acid Stability: Stable to the acidic conditions used to cleave the final peptide from many common resins. wikipedia.org

UV-Active Byproduct: The cleavage reaction releases dibenzofulvene, which forms an adduct with piperidine. wikipedia.org This byproduct has a strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step, a feature that greatly facilitates automated peptide synthesis. nih.gov

Compatibility: The mild conditions of Fmoc chemistry are compatible with the synthesis of peptides containing sensitive or modified residues, such as phosphorylated or glycosylated amino acids. nih.gov

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Mild base (e.g., piperidine) americanpeptidesociety.org | Strong acid (e.g., TFA) americanpeptidesociety.org |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl), but requires stronger acid (HF) for final cleavage |

| Cleavage Conditions | Mild | Harsh americanpeptidesociety.org |

| Automation | Easily automated with UV monitoring. nih.gov | Automation is possible but lacks simple reaction monitoring. |

Current Research Frontiers Involving Fmoc-Protected Amino Acids and Dipeptides

Beyond their role as transient intermediates in peptide synthesis, Fmoc-amino acids and, in particular, Fmoc-dipeptides have emerged as powerful building blocks in supramolecular chemistry and materials science. frontiersin.org A key discovery was that these amphiphilic molecules can undergo self-assembly in aqueous solutions to form well-ordered nanostructures, most notably hydrogels. frontiersin.org

The self-assembly is driven by a combination of non-covalent interactions:

π-π Stacking: Between the aromatic fluorenyl groups.

Hydrogen Bonding: Between the peptide backbones.

Hydrophobic Interactions: Involving the amino acid side chains.

This research has opened frontiers in the development of novel biomaterials. For instance, Fmoc-diphenylalanine (Fmoc-Phe-Phe) is a well-studied hydrogelator that forms fibrous networks under physiological conditions. frontiersin.org These hydrogels are being explored for a variety of biomedical applications, including 3D cell culture scaffolds, drug delivery vehicles, and as agents for regenerative medicine. frontiersin.orgchemicalbook.com

Researchers are actively designing a wide array of Fmoc-dipeptides to tune the properties of the resulting materials. The choice of amino acids dictates the hydrogel's characteristics, such as mechanical strength, thermal stability, and biocompatibility. frontiersin.orgmdpi.com For example, Fmoc-dipeptides containing lysine and aspartic acid have been used to create conductive hydrogels. frontiersin.org Furthermore, recent studies have investigated Fmoc-protected dipeptides incorporating non-natural amino acids, such as 1,2,4-triazolyl-α-amino acids, which have shown promising antifungal activity, demonstrating potential as therapeutic agents. researchgate.net

| Fmoc-Dipeptide Example | Key Structural Feature | Resulting Material/Application |

| Fmoc-Phe-Phe | Two aromatic phenylalanine residues. | Forms robust hydrogels under physiological pH; used in 3D cell culture. frontiersin.org |

| Fmoc-Ile-Ile-TPP | Appended with tetraphenyl porphyrin (TPP). | Forms hydrogels in a mixed solvent system. frontiersin.org |

| Fmoc-Lys(Fmoc)-Asp | Contains two Fmoc groups and charged side chains. | Forms conductive composite hydrogels with applications in bioelectronics. frontiersin.org |

| Fmoc-YL | Composed of Tyrosine and Leucine. | Used to study enzyme-catalyzed self-assembly and hydrogel transitions. chinesechemsoc.org |

Contextualizing Fmoc-Pro-Phe-OH within Advanced Peptide and Supramolecular Chemistry

The specific dipeptide, Nα-(9-Fluorenylmethoxycarbonyl)-L-prolyl-L-phenylalanine (this compound), represents a unique building block within the Fmoc-dipeptide family. Its significance lies in the distinct structural and chemical properties imparted by its constituent amino acids, proline (Pro) and phenylalanine (Phe).

Phenylalanine (Phe): As seen in the widely studied Fmoc-Phe-Phe, the phenylalanine residue provides a bulky, hydrophobic benzyl (B1604629) side chain. sigmaaldrich.com This group is a strong driver of self-assembly through both hydrophobic interactions and potential π-π stacking, contributing to the formation of stable, ordered nanostructures.

Proline (Pro): Proline is unique among the proteinogenic amino acids because its side chain is a cyclic pyrrolidine (B122466) ring that incorporates the backbone amide nitrogen. This rigid structure restricts the conformational flexibility of the peptide backbone, often inducing a "kink" or turn. In the context of self-assembly, the inclusion of a proline residue in an Fmoc-dipeptide is expected to disrupt the typical β-sheet-like hydrogen bonding patterns observed in many other Fmoc-dipeptide assemblies.

Therefore, this compound is a fascinating target for research in supramolecular chemistry. The interplay between the strong hydrophobic and aromatic interactions from the Phe residue and the Fmoc group, combined with the conformational constraint imposed by the Pro residue, could lead to the formation of novel supramolecular architectures. These might include nanotubes, vesicles, or hydrogels with distinct morphologies and mechanical properties compared to those formed from dipeptides composed of more flexible amino acids. While less studied than its Fmoc-Phe-Phe counterpart, this compound serves as a valuable tool for chemists to probe the fundamental principles of peptide self-assembly and to design new functional biomaterials with precisely controlled structures and properties.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c32-27(30-25(28(33)34)17-19-9-2-1-3-10-19)26-15-8-16-31(26)29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,32)(H,33,34)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLLIQSZNKOVSQ-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving Fmoc Pro Phe Oh

Solid-Phase Peptide Synthesis (SPPS) Applications of Fmoc-Pro-Phe-OH as a Building Block

This compound is frequently employed as a dipeptide building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This strategy can be advantageous in preventing certain side reactions, such as diketopiperazine formation, which is a common issue when proline is the second amino acid to be coupled to a resin. iris-biotech.de

The successful incorporation of this compound into a growing peptide chain on a solid support requires careful optimization of the SPPS protocol. Key parameters that are often adjusted include the choice of coupling reagents, reaction times, and the solvent system. Due to the steric hindrance of the dipeptide, more potent activating reagents are often necessary to achieve high coupling yields.

Commonly used coupling reagents for Fmoc-amino acids include aminium-based reagents like HBTU and HATU, as well as phosphonium-based reagents such as PyBOP. luxembourg-bio.com For a sterically hindered dipeptide like this compound, HATU is often preferred due to its superior activation capabilities. The choice of base is also critical, with N,N-diisopropylethylamine (DIPEA) being a common choice to facilitate the deprotonation of the carboxylic acid group of the Fmoc-dipeptide. luxembourg-bio.com

The following table outlines a typical optimized protocol for the incorporation of this compound in SPPS.

| Parameter | Condition | Rationale |

| Resin Swelling | DMF or DCM for 30-60 min | Ensures proper solvation of the resin and accessibility of reactive sites. uci.edudu.ac.in |

| Fmoc Deprotection | 20% piperidine (B6355638) in DMF, 2 x 10 min | Standard condition for complete removal of the Fmoc group from the N-terminus of the growing peptide chain. nih.govluxembourg-bio.com |

| Washing | DMF (5-6 times), DCM (3 times) | Thorough washing is crucial to remove residual piperidine and byproducts. du.ac.in |

| Coupling Reagents | This compound (3 eq.), HATU (2.9 eq.), DIPEA (6 eq.) | HATU provides efficient activation, and an excess of reagents drives the reaction to completion. |

| Solvent | DMF or NMP | Polar aprotic solvents that facilitate the dissolution of reagents and swell the resin. researchgate.net |

| Reaction Time | 2-4 hours | Longer coupling times may be necessary to overcome the steric hindrance of the dipeptide. |

| Monitoring | Kaiser test or other colorimetric tests | Used to confirm the completion of the coupling reaction by detecting free primary amines. iris-biotech.de |

The coupling efficiency and reaction kinetics of this compound acylation are influenced by several factors, including the nature of the solid support, the sequence of the peptide being synthesized, and the specific coupling conditions. The steric bulk of both the proline and phenylalanine residues can lead to slower reaction rates compared to the coupling of single amino acids.

Research has shown that monitoring the reaction in real-time can provide valuable insights into the kinetics. The disappearance of free amines on the resin, as monitored by the Kaiser test, can give a qualitative measure of reaction progress. iris-biotech.de Quantitative analysis can be performed by cleaving a small amount of the peptide from the resin at different time points and analyzing the product by HPLC.

The choice of coupling reagent significantly impacts the reaction kinetics. The table below compares the relative efficiency of common coupling reagents for sterically hindered couplings.

| Coupling Reagent | Activation Mechanism | Relative Efficiency for Hindered Couplings |

| HBTU/DIPEA | Forms an active HOBt ester | Good |

| HATU/DIPEA | Forms an active HOAt ester | Excellent |

| PyBOP/DIPEA | Forms an active phosphonium salt | Very Good |

| DIC/HOBt | Forms an active HOBt ester | Moderate |

A significant challenge during the coupling of this compound is the risk of epimerization at the C-terminal phenylalanine residue. Epimerization, the change in the stereochemistry at the alpha-carbon, can occur when the carboxylic acid is activated. The formation of an oxazolone intermediate is a common mechanism for racemization. nih.gov

Several strategies can be employed to minimize epimerization:

Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its more effective analogue, 6-Cl-HOBt, can suppress the formation of the oxazolone intermediate and thus reduce epimerization. nih.gov

Choice of Activating Agent: Carbodiimide-based reagents like diisopropylcarbodiimide (DIC) in the presence of HOBt are known to result in lower levels of epimerization compared to some more reactive uronium-based reagents when used without additives. rsc.org

In Situ Activation: Pre-activation times should be minimized. The activated dipeptide should be added to the resin immediately to reduce the time it exists in a state susceptible to racemization. nih.gov

Base Selection: The use of a less hindered base, such as 2,4,6-collidine, has been shown to reduce racemization compared to DIPEA in some cases. mesalabs.com

The following table summarizes the effect of different coupling conditions on the epimerization of a C-terminal phenylalanine residue.

| Coupling Reagent | Base | Additive | Pre-activation Time | Level of Epimerization |

| HATU | DIPEA | None | 5 min | High nih.gov |

| HBTU | DIPEA | HOBt | 1 min | Low |

| DIC | DIPEA | HOBt | In situ | Very Low rsc.org |

| TBTU | Pyridine | None | In situ | Moderate nih.gov |

The selective removal of the N-terminal Fmoc protecting group is a critical step in SPPS. fiveable.me The standard method for Fmoc deprotection is treatment with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF). nih.govresearchgate.net The mechanism involves a β-elimination reaction. fiveable.me

The efficiency of Fmoc deprotection can be influenced by the peptide sequence and the solid support. In some cases, particularly with long or aggregated peptide chains, deprotection can be incomplete. This leads to the formation of deletion sequences, which are difficult to separate from the desired product.

To ensure complete deprotection, several strategies can be employed:

Extended Reaction Times: Increasing the deprotection time or performing a second treatment with the piperidine solution can improve the efficiency. luxembourg-bio.com

Alternative Bases: In cases where piperidine is problematic, other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often at lower concentrations. peptide.com DBU is a stronger, non-nucleophilic base that can be more effective for difficult deprotections.

Monitoring Fmoc Removal: The deprotection reaction can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a characteristic UV absorbance. iris-biotech.dealtabioscience.com This allows for real-time assessment of the reaction's completion.

The table below shows a comparison of different Fmoc deprotection reagents and their typical reaction times.

| Reagent | Concentration in DMF | Typical Time | Notes |

| Piperidine | 20% (v/v) | 2 x 10 min | Standard and most common method. nih.govluxembourg-bio.com |

| Piperazine | 5% (w/v) | 15 min | Can be used as an alternative to piperidine. researchgate.net |

| 4-Methylpiperidine | 20% (v/v) | 2 x 7 min | Shown to be an effective alternative with potentially fewer side reactions. |

| DBU | 2% (v/v) | 2 x 5 min | A stronger, non-nucleophilic base for difficult sequences. peptide.com |

The choice of linker is crucial in SPPS as it determines the C-terminal functionality of the cleaved peptide and the conditions required for cleavage. mdpi.comresearchgate.net For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are commonly used. uci.edu For peptide amides, Rink amide or PAL resins are the standards. peptide.com

Advanced linker chemistries offer more specialized applications:

Safety-Catch Linkers: These linkers are stable to the conditions of both Fmoc deprotection and side-chain deprotection. mdpi.com They require a specific activation step before the final cleavage, allowing for the synthesis of protected peptide fragments that can be used in segment condensation.

Cleavable Linkers for Conjugation: For applications such as peptide-drug conjugates, linkers that can be cleaved under specific physiological conditions (e.g., by enzymes or at a certain pH) are employed. nih.govbiosynth.com These linkers are designed to release the active molecule at the target site.

The following table provides an overview of different linker types and their applications.

| Linker Type | Cleavage Condition | C-terminal Functionality | Application |

| Wang | TFA | Carboxylic Acid | Standard synthesis of peptide acids. uci.edu |

| 2-Chlorotrityl | Dilute TFA/DCM | Carboxylic Acid | Synthesis of protected peptide acids. peptide.com |

| Rink Amide | TFA | Amide | Standard synthesis of peptide amides. peptide.com |

| Hydrazone | Acidic pH | Varies | pH-sensitive drug release in peptide-drug conjugates. nih.gov |

| Disulfide | Reducing agents | Varies | Reductively cleavable linkers for intracellular drug delivery. nih.gov |

Solution-Phase Synthetic Approaches to this compound and its Peptide Conjugates

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains important, particularly for the large-scale production of shorter peptides and for the synthesis of complex peptide conjugates.

The synthesis of this compound itself is typically carried out in solution. This involves the coupling of Fmoc-Pro-OH with a C-terminally protected phenylalanine, such as phenylalanine methyl or benzyl (B1604629) ester, followed by the deprotection of the C-terminus. A common coupling method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or DIC, in the presence of an additive like HOBt to suppress racemization.

A general synthetic scheme for this compound in solution is as follows:

Coupling: Fmoc-Pro-OH is coupled with H-Phe-OR (where R is a protecting group like methyl or benzyl) using a coupling agent like DIC/HOBt in a suitable solvent such as DCM or DMF.

Purification: The protected dipeptide (Fmoc-Pro-Phe-OR) is purified by crystallization or chromatography.

Deprotection: The C-terminal protecting group is removed. For example, a methyl ester can be saponified with a base like lithium hydroxide, or a benzyl ester can be removed by hydrogenolysis.

Final Purification: The final product, this compound, is purified, typically by crystallization.

Solution-phase synthesis is also employed for the preparation of peptide conjugates where this compound may be a component. For instance, a peptide containing the Pro-Phe sequence can be synthesized in solution and then conjugated to another molecule, such as a drug or a labeling agent. rsc.org This approach allows for better control over the reaction conditions and facilitates the purification of the final conjugate.

Fragment Condensation and Convergent Synthesis Utilizing this compound

Fragment condensation is a powerful strategy in peptide synthesis that involves the coupling of pre-synthesized peptide segments, rather than the stepwise addition of single amino acids. This approach, also known as convergent synthesis, can be more efficient for the production of large peptides and proteins. mdpi.comnih.gov this compound can serve as a key dipeptide fragment in these synthetic schemes.

In a typical convergent strategy, peptide fragments are prepared using solid-phase peptide synthesis (SPPS) with the Fmoc/tBu methodology. mdpi.com These protected peptide fragments can then be cleaved from the resin and coupled together in solution. The use of dipeptide units like this compound can be advantageous in minimizing the risk of racemization at the C-terminal amino acid of the coupling fragment, a common side reaction in fragment condensation. The proline residue in the dipeptide is less prone to epimerization.

Key Features of Convergent Synthesis with Peptide Fragments:

| Feature | Description |

| Efficiency | Can be faster for synthesizing long peptides compared to linear stepwise synthesis. |

| Purification | Intermediates (peptide fragments) can be purified, leading to a purer final product. |

| Solubility | The coupling of larger, potentially less soluble, peptide fragments can present challenges. |

Research has shown that the condensation of N-Fmoc protected peptide fragments on a solid support is a viable method for creating larger peptides. mdpi.com Alternatively, protected peptide fragments can be cleaved from the resin to perform the coupling in solution, which can be economically beneficial as it allows for the use of equimolar amounts of the coupling partners. mdpi.com

Development of Orthogonal Protecting Group Strategies for Solution-Phase Synthesis

Orthogonal protecting groups are essential in peptide synthesis to ensure that specific protective groups can be removed without affecting others on the peptide chain. biosynth.comiris-biotech.de This allows for precise control over the synthetic process, preventing unwanted side reactions. biosynth.comiris-biotech.de In solution-phase synthesis involving this compound, a common orthogonal strategy is the use of the Fmoc group for N-terminal protection and acid-labile groups for side-chain protection.

The most widely used combination of protecting groups in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu pair. biosynth.comiris-biotech.de The Fmoc group is base-labile and is typically removed using a solution of piperidine in a suitable solvent, while the tert-butyl (tBu) group, used to protect side chains of amino acids like aspartic acid, glutamic acid, serine, and threonine, is removed with a strong acid such as trifluoroacetic acid (TFA). iris-biotech.de This orthogonality is a cornerstone of modern peptide synthesis.

For solution-phase synthesis, the principles of orthogonality remain crucial. When using this compound, the N-terminal Fmoc group provides temporary protection of the alpha-amino group. Any reactive side chains on other amino acids being coupled would need to be protected with groups that are stable to the basic conditions used for Fmoc removal.

Common Orthogonal Protecting Groups in Peptide Synthesis:

| Protecting Group | Abbreviation | Cleavage Condition | Typically Protects |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | α-Amino groups |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | α-Amino and side-chain amino groups |

| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Side-chain carboxyl and hydroxyl groups |

| Benzyl | Bzl | Hydrogenolysis or strong acid | Side-chain hydroxyl and carboxyl groups |

| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis or strong acid | α-Amino and side-chain amino groups |

The selection of appropriate protecting groups is critical to avoid side reactions such as aspartimide formation, which can be a significant issue during Fmoc-based synthesis. nih.gov

Emerging Electrochemical Methods for Peptide Bond Formation with this compound

A significant drawback of traditional peptide synthesis is the large amount of waste generated from coupling reagents. researchgate.netresearchgate.net To address this from a green chemistry perspective, electrochemical methods for peptide bond formation have been developed. researchgate.netnih.govnih.gov These methods utilize electrons as traceless and waste-free redox reagents, offering a more sustainable approach to peptide synthesis. researchgate.netnih.gov

In this electrochemical approach, a compound such as triphenylphosphine (Ph3P) can be anodically oxidized to generate a phosphine radical cation. researchgate.netresearchgate.net This radical cation then serves as the coupling reagent, activating the carboxylic acid of a component like this compound to facilitate the formation of a peptide bond with the amino group of another amino acid or peptide. researchgate.netnih.govnih.gov This process produces triphenylphosphine oxide as a byproduct, which can potentially be recycled. nih.gov

Research has demonstrated the successful application of electrochemical methods in liquid-phase peptide synthesis, with protecting groups commonly used in conventional synthesis being compatible with these reaction conditions. nih.gov This suggests that commercially available building blocks, including this compound, could be directly used in these greener synthetic protocols. nih.gov

Comparison of Conventional and Electrochemical Peptide Synthesis:

| Aspect | Conventional Synthesis | Electrochemical Synthesis |

| Coupling Reagent | Stoichiometric amounts of chemical reagents (e.g., carbodiimides) | Catalytic use of mediators like triphenylphosphine with electricity |

| Byproducts | Significant chemical waste from coupling reagents | Minimal waste, with potential for reagent recycling |

| Environmental Impact | Higher environmental footprint due to chemical waste | Considered a "greener" alternative |

Chemoenzymatic Synthesis of Peptides Incorporating Proline and Phenylalanine Residues

Chemoenzymatic peptide synthesis is a methodology that leverages the catalytic activity of enzymes, typically proteases, to form peptide bonds in a stereoselective manner. nih.gov This approach offers a milder and cleaner alternative to purely chemical synthesis methods, which often require extensive protection and deprotection steps under harsh conditions. nih.gov

Recent research has explored the use of enzymes like papain for the synthesis of peptides based on L-proline and L-phenylalanine. nih.govresearchgate.net These studies have shown that combining chemical and enzymatic protocols under mechanochemical conditions can offer a more sustainable route to peptide synthesis. nih.govresearchgate.net This combined approach can lead to a reduction in the number of synthetic steps, shorter reaction times, increased chemical yields, and minimized waste production compared to traditional solution-phase synthesis. nih.govresearchgate.net

The enzymatic reaction generally occurs under mild conditions and can be influenced by factors such as pH, temperature, and substrate concentration. nih.gov Alkaline conditions are often favorable for the aminolysis reaction due to the pKa of the amine groups of the substrates. nih.gov The use of enzymes for the synthesis of peptides containing proline and phenylalanine demonstrates the potential for developing more environmentally friendly and efficient synthetic strategies.

Conformational Analysis and Molecular Interactions of Fmoc Pro Phe Oh and Its Derivatives

Stereochemical and Rotational Isomerism of the Proline Residue within the Dipeptide

Proline's unique cyclic structure significantly influences the conformational landscape of peptides. Unlike other amino acids, proline's side chain is incorporated into the backbone, forming a secondary amine that creates a rigid five-membered ring. This structural feature imparts distinct stereochemical and rotational properties to the peptide bond and the proline residue itself.

Investigating the Cis-Trans Isomerism of the Phe-Pro Amide Bond

Peptide bonds are planar and possess partial double-bond character, leading to restricted rotation around the C-N bond. While the trans conformation is overwhelmingly favored for most amino acid pairs, the presence of proline at the C-terminus of a peptide bond (Xaa-Pro) significantly alters this preference sigmaaldrich.comworldscientific.com. Due to the cyclic nature of proline, the energy difference between the cis and trans conformations of the Xaa-Pro peptide bond is substantially reduced compared to non-proline peptide bonds sigmaaldrich.comnih.gov. Studies indicate that Xaa-Pro peptide bonds exhibit a higher intrinsic propensity for the cis conformation, often observed in the range of 5-30% in unfolded peptides and proteins, whereas non-Pro peptide bonds are typically found in the trans conformation (>99.5%) sigmaaldrich.comnih.govoup.comresearchgate.net. The specific electronic and steric influences of the preceding phenylalanine residue and the N-terminal Fmoc group can further modulate this cis-trans equilibrium for the Phe-Pro amide bond in Fmoc-Pro-Phe-OH nih.gov.

Intramolecular and Intermolecular Non-Covalent Interactions

The self-assembly and structural integrity of this compound are governed by a network of non-covalent interactions. These forces, including hydrogen bonding and π-π stacking, are critical in dictating how these molecules arrange themselves into higher-order structures, such as nanofibers or crystalline lattices.

Characterization of Hydrogen Bonding Networks within this compound Assemblies

Hydrogen bonds play a crucial role in stabilizing the molecular architecture of this compound assemblies. Potential hydrogen bond donors include the amide N-H of the phenylalanine residue and the hydroxyl group of the carboxylic acid. Acceptors include the carbonyl oxygens of the Fmoc group and the peptide bond, as well as the carboxylate oxygen atoms nih.govannualreviews.orgnih.govvulcanchem.com. These interactions can lead to the formation of dimers, chains, or more complex supramolecular networks, influencing the solubility, stability, and physical properties of the compound frontiersin.orgdergipark.org.tracs.orgmdpi.com. For instance, crystal structures often reveal hydrogen bonds between the carboxyl group of one molecule and the amide carbonyl of another, or between the Fmoc carbonyl and the amide N-H of a neighboring molecule, contributing to ordered packing annualreviews.orgvulcanchem.comresearchgate.net.

Analysis of Hydrophobic Interactions and Solvation Effects

Hydrophobic interactions play a significant role in the self-assembly and conformational stability of Fmoc-protected dipeptides like this compound. These interactions arise from the tendency of nonpolar molecules or parts of molecules to aggregate in aqueous environments, minimizing their contact with water. The phenyl ring of phenylalanine and the fluorenyl group of the Fmoc moiety are inherently hydrophobic. In this compound, these groups can engage in van der Waals forces and π-π stacking, contributing to the formation of ordered structures such as fibers and gels nih.govfrontiersin.orgresearchgate.netmdpi.com.

Role of C-H/π and C-H/O Interactions in Molecular Recognition and Stability

Beyond strong hydrophobic and hydrogen bonding interactions, weaker non-covalent forces, such as C-H/π and C-H/O interactions, also contribute to the molecular recognition and stability of this compound and its assemblies. C-H/π interactions involve the attraction between a C-H bond (acting as a weak hydrogen bond donor) and an aromatic π-system (acting as a weak acceptor) acs.org. These interactions can occur between the C-H bonds of the peptide backbone or side chains and the aromatic rings of the Fmoc group or phenylalanine residue. Similarly, C-H/O interactions involve the interaction between a C-H bond and an oxygen atom, often found in carbonyl groups.

Advanced Structural Characterization Techniques for this compound Oligomers

The precise structure and conformational behavior of this compound and its potential oligomeric forms are elucidated through various advanced spectroscopic and crystallographic techniques. These methods provide insights into the molecule's arrangement in solution and solid states, crucial for understanding its functional properties.

X-ray Crystallography for Solid-State Molecular Packing and Crystal Engineering

X-ray crystallography provides atomic-resolution details of the molecular arrangement in the solid state, offering insights into crystal packing and intermolecular interactions. For this compound and related dipeptides, X-ray diffraction studies have revealed how these molecules pack into crystalline lattices, driven by hydrogen bonding, π-π stacking, and van der Waals forces researchgate.netnih.govrsc.orgresearchgate.netmdpi.com. These studies are essential for crystal engineering, allowing researchers to design and control the formation of specific crystalline forms with tailored properties. For example, the arrangement of Fmoc groups and peptide backbones in crystal structures can illuminate the pathways leading to self-assembly into higher-order structures like fibers or sheets researchgate.netrsc.org. Understanding the specific hydrogen bonding networks and π-stacking motifs in the crystalline state can inform predictions about behavior in solution and in self-assembled systems.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is a technique sensitive to the chiral environment of molecules, making it highly suitable for characterizing the secondary structure of peptides and proteins. In the far-UV region (180-250 nm), CD spectra are dominated by the electronic transitions of the peptide backbone amide chromophore, providing characteristic spectral signatures for α-helices, β-sheets, turns, and random coils creative-proteomics.comrsc.orgpnas.orggfpp.frresearchgate.net. For this compound, CD spectroscopy can reveal the propensity of the dipeptide to adopt specific secondary structural elements, especially when it forms oligomers or participates in self-assembly into larger structures like fibrils or hydrogels nih.govnih.govresearchgate.netresearchgate.net. By analyzing the CD spectra, researchers can quantify the relative amounts of different secondary structures present, providing crucial information about the conformational state and stability of the peptide assemblies. Changes in CD spectra under different conditions (e.g., solvent, temperature) can also indicate conformational transitions or the formation of ordered structures rsc.orgnih.govresearchgate.net.

Supramolecular Assembly and Material Science Applications of Fmoc Pro Phe Oh Based Systems

Design Principles for Self-Assembling Fmoc-Dipeptides

The rational design of self-assembling peptide systems relies on understanding how molecular structure translates into macroscopic behavior. For Fmoc-dipeptides like Fmoc-Pro-Phe-OH, several design principles are paramount.

The combination of Pro and Phe in this compound creates a unique interplay between these functionalities. While specific studies detailing the direct comparison of this compound stereoisomers are less abundant than for diphenylalanine (FF) systems, general principles suggest that variations in stereochemistry (e.g., L-Pro-L-Phe vs. D-Pro-L-Phe) can lead to different self-assembly pathways and nanomorphologies acs.orgacs.orgfrontiersin.orgacs.orgnih.gov. For instance, research on Pro-Phe-Phe tripeptides has shown that stereoconfiguration can direct self-organization into diverse nanostructures, including nanoparticles, nanotapes, or fibrils, which can yield hydrogels acs.orgnih.gov. The presence of proline can influence the prevalence of β-sheet structures versus polyproline II (PPII) helices, with PPII forms often leading to spherical nanoparticles and β-structures to nanofiber formation acs.org.

The terminal functional groups of Fmoc-dipeptides significantly influence their self-assembly kinetics and the morphology of the resulting nanostructures. The N-terminal Fmoc group is crucial for initiating self-assembly through its aromaticity and hydrophobicity, promoting π–π stacking and hydrophobic interactions acs.orgmdpi.comnih.govresearchgate.netnih.govbeilstein-journals.org.

The C-terminal carboxylic acid (-OH) group also plays a vital role. Modifications of the carboxylic acid can dramatically alter self-assembly behavior. For example, converting the carboxylic acid to an amide or methyl ester can affect hydrophobicity and hydrogen bonding capabilities. Studies on Fmoc-Phe derivatives have shown that C-terminal esters may assemble slowly and fail to form gels, whereas amide derivatives can assemble more rapidly than their parent carboxylic acids mdpi.com. Furthermore, the presence of the carboxylic acid can influence solubility and the potential for salt formation, which in turn affects assembly pathways.

Table 1: Impact of C-Terminal Modification on Fmoc-Phe Assembly

| Fmoc-Phe Derivative | C-Terminal Group | Assembly Rate | Gel Formation | Morphology/Observations | Reference |

| Fmoc-Phe-OH | Carboxylic Acid | Moderate | Yes | Forms fibrils, hydrogels, potential for spheres rsc.org | mdpi.comrsc.org |

| Fmoc-Phe-NH₂ | Amide | Faster | Yes | Assembles more rapidly than carboxylic acid derivatives | mdpi.com |

| Fmoc-Phe-COOCH₃ | Methyl Ester | Slow | No | Assembles slowly, unable to form gels | mdpi.com |

Fabrication and Characterization of Self-Assembled Nanostructures

The self-assembly of this compound and related dipeptides can yield a variety of nanostructures, including fibers, spheres, and nanoparticles, often leading to the formation of supramolecular hydrogels.

Fibrillar structures are a common outcome of the self-assembly of Fmoc-dipeptides, and these fibers often entangle to form hydrogels. The Fmoc group's contribution to π–π stacking and hydrophobic interactions is key to stabilizing the ordered fibrous architectures acs.orgmdpi.comresearchgate.netnih.gov. The process typically involves dissolving the Fmoc-dipeptide in a suitable solvent, followed by a trigger (e.g., change in temperature, pH, or solvent composition) that promotes supersaturation and subsequent self-assembly into fibers acs.orgrsc.orgresearchgate.net.

The mechanical properties of these hydrogels are of significant interest for material science applications. For example, Fmoc-Phe-Phe (Fmoc-FF) hydrogels, which share similar structural motifs with this compound, have demonstrated substantial mechanical stability. The storage modulus (G') of Fmoc-FF hydrogels has been reported to be as high as 2 × 10⁴ Pa rsc.org, and Young's modulus values around 9.6 kPa have also been observed nih.gov. These properties indicate robust, three-dimensional networks capable of supporting mechanical stress.

Table 2: Examples of Fmoc-Dipeptide Self-Assembly and Hydrogelation

| Fmoc-Dipeptide | Primary Nanostructure | Hydrogel Formation | Key Interactions | Mechanical Property (Example) | Reference |

| Fmoc-Phe-Phe (Fmoc-FF) | Fibrous | Yes | π–π stacking, hydrophobic interactions | G' > 2 × 10⁴ Pa rsc.org | acs.orgmdpi.comresearchgate.netrsc.orgnih.gov |

| Fmoc-Phe-Pro-OH | Spheres | Not explicitly stated | π–π stacking, hydrophobic interactions, H-bonding | N/A | rsc.org |

| Fmoc-F₅-Phe | Fibrous | Yes | π–π stacking, fluorous effect, hydrophobic interactions | Rigid gels | researchgate.net |

While fibrillar assemblies are prevalent, Fmoc-dipeptides can also form other nanostructures, such as nanoparticles and spheres, depending on the specific amino acid sequence and assembly conditions. For instance, Fmoc-Phe-Pro-OH has been reported to form spheres rsc.org. The stereochemistry of the amino acids can also influence the morphology, with certain configurations potentially favoring spherical or nanotape structures over fibrils acs.orgacs.orgnih.gov. The precise control over nanomorphology is crucial for tailoring material properties for specific applications.

The self-assembly process of Fmoc-dipeptides is highly sensitive to external stimuli, allowing for dynamic control over the formation kinetics and resulting nanostructures acs.orgrsc.orgbiorxiv.org.

pH: Changes in pH can alter the protonation state of the carboxylic acid group or other charged residues, affecting solubility and intermolecular interactions, thereby influencing the assembly pathway mdpi.comrsc.orgresearchgate.netbiorxiv.org. For example, a slow pH decrease, often achieved by adding glucono-δ-lactone (GdL), is a common method to trigger hydrogelation mdpi.com.

Solvent: Solvent composition plays a critical role. A "solvent switch" method, where a peptide is dissolved in a "good" solvent and then a "bad" solvent is added, can induce self-assembly and gelation researchgate.netnih.govrsc.org. The polarity and nature of the solvent affect the balance of hydrophobic and hydrophilic interactions driving the assembly.

Temperature: Temperature can influence solubility and the rate of molecular motion, thereby affecting the kinetics of nucleation and growth of self-assembled structures acs.orgrsc.orgbiorxiv.org. Heating/cooling cycles are also employed to induce gelation mdpi.com.

These stimuli-responsive properties make Fmoc-dipeptide systems highly adaptable for creating "smart" materials that can change their structure or properties in response to environmental cues.

Compound List:

this compound

Fmoc-Phe-Phe (Fmoc-FF)

Fmoc-Phe-Pro-OH

Fmoc-Phe-NH₂

Fmoc-Phe-COOCH₃

Fmoc-F₅-Phe

Fmoc-Tyr

Fmoc-Trp

Fmoc-Met

Fmoc-Ala

Fmoc-Arg

Fmoc-Lys(Fmoc)-Asp

Fmoc-DOPA

Co-Assembly Strategies with this compound

Co-assembly, the process where two or more distinct molecular components self-assemble into a single supramolecular structure, offers a powerful route to engineer complex materials with tailored properties. Fmoc-dipeptides, including this compound, can participate in such strategies, either with other peptide-based molecules or with inorganic nanomaterials.

The combination of different Fmoc-protected amino acids or dipeptides can lead to synergistic effects, yielding supramolecular structures with enhanced stability, altered morphology, or novel functionalities. For instance, co-assembly of Fmoc-dipeptides with other peptide sequences, such as those containing proline and hydroxyproline, has been shown to produce twisted helical fibrils with improved mechanical rigidity compared to the individual components nih.gov. Similarly, blending different Fmoc-dipeptides can result in hierarchical structures that mimic biological entities, such as red blood cell-like or white blood cell-like morphologies, depending on the precise ratio of the co-assembling peptides researchgate.net. The incorporation of specific amino acid sequences, like those promoting cell adhesion (e.g., RGD sequence), into Fmoc-dipeptide scaffolds can further enhance their utility in tissue engineering and regenerative medicine applications researchgate.net. While direct studies on this compound co-assembly with other hetero-dipeptides are not extensively detailed in the provided literature, the general principle of using Fmoc-dipeptides as components in multi-component self-assembly systems is well-established researchgate.netresearchgate.netmdpi.com.

Fmoc-dipeptides can be integrated with inorganic nanomaterials to create hybrid systems with synergistic properties. The incorporation of carbon nanomaterials, such as graphene oxide (GO) and carbon nanotubes (CNTs), into Fmoc-dipeptide hydrogels can significantly enhance their mechanical strength, thermal stability, and introduce new functionalities like antimicrobial activity or electrical conductivity researchgate.netmdpi.comacs.orgrsc.orgarxiv.orgnih.gov. For example, hybrid hydrogels formed from Fmoc-Phe (a related Fmoc-amino acid) and GO have demonstrated potential for antimicrobial applications acs.org.

Similarly, metal nanoparticles (MNPs), including gold nanoparticles (AuNPs) and silver nanoparticles (AgNPs), can be incorporated into or templated by Fmoc-dipeptide self-assembled structures nih.govresearchgate.netacs.orgresearchgate.netmdpi.comnih.gov. Fmoc-Phe-OH hydrogels have been utilized to stabilize fluorescent silver nanoclusters, demonstrating their potential in sensing applications researchgate.net. Furthermore, Fmoc-dipeptides can act as templates for the controlled formation of AuNPs and AgNPs, leading to hybrid nanostructures with enhanced antimicrobial properties or specific optical characteristics acs.orgmdpi.com. For instance, Fmoc-Phe-Tyr has been employed to control the morphology of gold nanoparticle growth mdpi.com. The conjugation of Fmoc-amino acid-bearing polyethylene (B3416737) glycol (PEG) chains to carbon nanotubes has also been explored for drug delivery systems, highlighting the versatility of Fmoc-functionalized molecules in creating advanced hybrid nanomaterials nih.gov.

Advanced Characterization of Supramolecular Materials

The characterization of supramolecular materials derived from Fmoc-dipeptides is crucial for understanding their structure-property relationships and optimizing their performance. A suite of advanced techniques is employed to probe their morphology, mechanical behavior, and nanoscale organization.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for visualizing the nanoscale architecture of self-assembled Fmoc-dipeptide systems. These techniques reveal the formation of ordered structures such as nanofibers, fibrils, nanotubes, and spherical aggregates researchgate.netresearchgate.net. For example, SEM studies on Fmoc-Phe-based systems have shown the formation of fibrous networks researchgate.net and entangled fibrils nih.gov. Hybrid hydrogels formed by co-assembling Fmoc-Phe-Phe with Fmoc-Gly-Pro-Hyp have been characterized by SEM, revealing twisted helical fibrils with diameters in the range of 30–40 nm nih.gov. The morphology of co-assembled structures can be highly dependent on the specific components and their ratios, leading to diverse forms such as red blood cell-like or white blood cell-like structures researchgate.net. While specific TEM/SEM data for this compound are not detailed here, these techniques are standard for characterizing the fibrillar and network structures formed by related Fmoc-dipeptides researchgate.netresearchgate.net.

Rheological measurements are vital for quantifying the gelation process and assessing the mechanical properties of Fmoc-dipeptide-based hydrogels. These studies typically involve monitoring the storage modulus (G') and loss modulus (G''), which indicate the elastic and viscous components of the material, respectively. A material is considered a gel when G' significantly exceeds G'' over a range of frequencies and strains researchgate.net. Fmoc-dipeptides are known to form hydrogels with tunable mechanical properties, which can be modulated by factors such as pH, concentration, and co-assembly with other molecules or nanomaterials mdpi.comnih.gov. For instance, Fmoc-Phe-based hydrogels exhibit notable mechanical properties, and their rigidity can be sensitive to solvent pH, with hydrogelation often being more robust at acidic pH nih.gov. The incorporation of carbon nanomaterials or metal nanoparticles can further enhance the mechanical strength and storage modulus of these hydrogels researchgate.netmdpi.com. While specific rheological data for this compound are not provided, the general behavior of Fmoc-dipeptides suggests that it would form shear-thinning or self-healing hydrogels with viscoelastic properties characteristic of supramolecular networks researchgate.netrsc.org.

Small-angle X-ray scattering (SAXS) and Small-angle Neutron Scattering (SANS) are powerful techniques for probing the nanoscale organization and structure of self-assembled materials in solution or in bulk. These methods provide information on the size, shape, and arrangement of the supramolecular building blocks, such as fibrils or micelles, and can elucidate the cross-linking mechanisms within hydrogels nih.gov. For example, SANS has been employed to study the gel properties and cross-linking of fiber structures in low molecular weight gels formed by dipeptide gelators nih.gov. While specific SAXS/SANS data for this compound are not detailed in the provided snippets, these techniques are routinely used to characterize the nanostructure and ordering in self-assembled Fmoc-dipeptide systems, providing insights into the underlying driving forces for gelation and assembly nih.govnih.gov.

Fluorescence Spectroscopy for Probing Self-Assembly Events

Fluorescence spectroscopy serves as a cornerstone technique for elucidating the intricate self-assembly processes of Fmoc-dipeptides, including compounds such as this compound. This method offers a non-invasive, real-time window into molecular ordering, kinetic progression, and the formation of supramolecular architectures like fibers and hydrogels psu.eduresearchgate.netontosight.ai. The utility of fluorescence spectroscopy stems from both the intrinsic photophysical properties of the 9-fluorenylmethoxycarbonyl (Fmoc) group and the strategic incorporation of extrinsic fluorescent probes.

Intrinsic Fluorescence of the Fmoc Group: The Fmoc moiety itself exhibits characteristic fluorescence, typically emitting in the ultraviolet region. As Fmoc-dipeptides undergo self-assembly, the local microenvironment surrounding the Fmoc group is altered. These alterations, which can include changes in polarity, enhanced π-π stacking interactions between Fmoc units, and specific molecular packing arrangements, directly influence the fluorescence emission. Consequently, researchers observe shifts in the fluorescence emission maxima, variations in fluorescence intensity, or modifications in fluorescence lifetime psu.eduresearchgate.net. For example, studies involving Fmoc-phenylalanine (Fmoc-Phe) have documented concentration-dependent changes in its fluorescence emission spectra that correlate with the initiation of self-assembly and subsequent hydrogel formation psu.edureading.ac.ukresearchgate.net. These spectral signatures serve as direct indicators of molecular aggregation and the development of structural order.

Utilizing Extrinsic Fluorescent Probes: Beyond monitoring the intrinsic Fmoc fluorescence, extrinsic fluorescent probes are frequently employed to gain deeper insights into self-assembly. Probes like pyrene (B120774) are particularly sensitive to the hydrophobicity of their surroundings. When used in conjunction with Fmoc-dipeptides, changes in pyrene's fluorescence emission spectrum, notably the ratio of specific emission peaks (e.g., I1/I3), can quantitatively signal the emergence of hydrophobic microdomains characteristic of self-assembled structures researchgate.net. Similarly, Thioflavin T (ThT) is a widely recognized fluorescent dye that exhibits specific binding to β-sheet structures, a common motif in self-assembled peptide fibrils. An increase in ThT fluorescence intensity, accompanied by a characteristic shift in its emission maximum, serves as a strong indicator for the formation and stabilization of β-sheet rich assemblies reading.ac.ukresearchgate.netrsc.org.

Monitoring Self-Assembly Kinetics and Critical Aggregation Concentration (CAC): Fluorescence spectroscopy enables the dynamic tracking of self-assembly events over time. By continuously monitoring fluorescence signals at designated wavelengths, researchers can accurately determine the kinetics of gelation or fibril formation psu.eduresearchgate.netresearchgate.net. Furthermore, fluorescence-based methodologies, such as those employing pyrene, are crucial for establishing the critical aggregation concentration (CAC). The CAC represents the minimum concentration at which self-assembly begins, providing essential information about the concentration-dependent behavior of Fmoc-dipeptides researchgate.netresearchgate.net.

Research Findings: Investigations have consistently shown that fluorescence spectroscopy can effectively differentiate between various stages of the self-assembly process. For instance, alterations in the fluorescence emission spectra of Fmoc-dipeptides can be detected even before macroscopic gel formation, offering early indications of molecular ordering psu.edu. The capacity to perform these measurements in situ provides a more comprehensive understanding of the transition from soluble monomers to ordered supramolecular structures. Moreover, the inherent sensitivity of fluorescence to the local molecular environment makes it an invaluable tool for examining how external factors, such as pH or ionic strength, influence the self-assembly pathways acs.org.

Data Table: Fluorescence Spectroscopy Parameters in Fmoc-Dipeptide Self-Assembly

The following table illustrates the typical parameters measured using fluorescence spectroscopy to probe the self-assembly of Fmoc-dipeptides. While specific quantitative fluorescence data for this compound is not extensively detailed in the immediate literature, these principles and observed phenomena are broadly applicable to its self-assembly behavior.

| Fluorescence Parameter | Typical Observation During Self-Assembly | Interpretation/Significance | Relevant Fmoc-Dipeptide Example(s) | Citation(s) |

| Fmoc Emission Maxima (λmax) | Shift in λmax, change in intensity | Indicates changes in local environment, π-π stacking, or aggregation state. | Fmoc-Phe, Fmoc-FF | psu.eduresearchgate.netreading.ac.uk |

| Pyrene Fluorescence (e.g., I1/I3 ratio) | Increase in I1/I3 ratio | Formation of hydrophobic microenvironments, signaling the onset of aggregation. | Fmoc-Phe | researchgate.net |

| Thioflavin T (ThT) Fluorescence | Increased fluorescence intensity, shift in λmax (e.g., ~482 nm) | Signals the formation and stabilization of β-sheet structures characteristic of fibrils. | Fmoc-Phe, Fmoc-FF | reading.ac.ukresearchgate.netrsc.org |

| Fluorescence Lifetime | Change in fluorescence lifetime | Reflects alterations in the local molecular environment, dynamics, and molecular mobility. | Fmoc-FF | rsc.org |

| Aggregation-Induced Emission (AIE) / Quenching (AIQ) | Enhancement or quenching of emission upon aggregation | Direct observation of photophysical changes driven by molecular assembly. | General phenomenon for Fmoc-dipeptides | researchgate.net |

Compound List:

this compound

Fmoc-Phe

Fmoc-FF (Fmoc-Phenylalanine-Phenylalanine)

Fmoc-Phe-Pro-OH

Pyrene

Thioflavin T (ThT)

Fmoc-dipeptides

Fmoc-amino acids

Computational Chemistry and Theoretical Modeling of Fmoc Pro Phe Oh Systems

Molecular Dynamics Simulations for Dynamic Assembly Processes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For Fmoc-Pro-Phe-OH, MD simulations can elucidate the entire dynamic process of self-assembly, from disordered monomers in solution to well-ordered supramolecular structures.

The typical simulation setup involves dispersing a number of this compound molecules randomly in a simulation box filled with explicit water molecules. Over the course of the simulation, which can range from nanoseconds to microseconds, the trajectories of all atoms are calculated by integrating Newton's equations of motion. This allows researchers to observe the spontaneous aggregation of the peptides. The primary driving forces for the assembly of Fmoc-protected peptides are the π–π stacking interactions between the aromatic fluorenyl rings of the Fmoc groups and the hydrogen bonds that form between the peptide backbones. The hydrophobic nature of the proline and phenylalanine residues also contributes to the collapse and arrangement of the structures.

Simulations of related Fmoc-dipeptides, such as Fmoc-diphenylalanine (Fmoc-FF), have shown a rapid self-assembly process leading to the formation of well-ordered cylindrical nanostructures. Computational analyses like the radial distribution function (RDF) can be used to confirm the presence and characteristic distances of π–π stacking, which typically occurs at ranges of 4 to 5 Å. These simulations reveal a common architecture where a hydrophobic core, composed of stacked Fmoc groups, is stabilized by a more hydrophilic exterior of peptide residues interacting with water. The presence of a proline residue in this compound is expected to introduce a structural kink, influencing the final morphology of the assembly compared to dipeptides composed of linear amino acids.

| Parameter | Typical Value/Description | Reference |

|---|---|---|

| Force Field | CHARMM36, AMBER, GROMOS | |

| Water Model | TIP3P, SPC/E | |

| System Size | 60-600 peptide molecules in a water box | |

| Simulation Time | 100 ns - 1 µs | |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | |

| Temperature | 300 K | |

| Pressure | 1 atm | |

| Non-bonded Cutoff | 1.0 - 1.2 nm | |

| Long-range Electrostatics | Particle Mesh Ewald (PME) |

Quantum Mechanical Calculations of Electronic Structure and Interaction Energies

While MD simulations are excellent for studying large-scale dynamic processes, the underlying force fields rely on classical mechanics approximations. Quantum mechanical (QM) calculations provide a more fundamental and accurate description of the electronic structure and interaction energies that dictate molecular behavior. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to solve the electronic Schrödinger equation, offering precise insights into the non-covalent forces at play in this compound assembly.

QM calculations are crucial for quantifying the key interactions:

π–π Stacking: The interaction energy between the fluorenyl rings of the Fmoc groups is a dominant stabilizing force. QM can accurately calculate the geometry and energy of this stacking, which is essential for developing accurate force field parameters.

Hydrogen Bonding: The strength and geometry of hydrogen bonds between the peptide backbones can be precisely calculated.

Conformational Energies: The proline residue can adopt either a cis or trans conformation at the peptide bond, which significantly impacts the peptide backbone's shape. QM methods can determine the relative energies of these conformers, which is critical for accurate modeling. Studies on Phe-Pro sequences show that local interactions between the aromatic ring and the proline residue can stabilize the cis conformer.

These high-accuracy energy calculations on fragments of the molecule (e.g., the Fmoc group, the dipeptide) serve as benchmark data for the parameterization of classical force fields, a process discussed in section 5.4.

| Interacting System | Interaction Type | Typical Energy (kcal/mol) | Relevance to this compound |

|---|---|---|---|

| Benzene-Benzene Dimer | π–π Stacking | -2.0 to -3.0 | Model for Fmoc-Fmoc group interaction |

| N-methylacetamide Dimer | Hydrogen Bonding | -5.0 to -7.0 | Model for peptide backbone H-bonding |

| Benzene-Methane | CH-π Interaction | -1.0 to -2.0 | Interaction between Phe side chain and other groups |

| Alanine Dipeptide (C7eq vs. C5) | Intramolecular H-Bond | ~1.0 (Difference) | Model for internal conformational energies |

In Silico Prediction of Self-Assembly Propensities and Morphologies

In silico methods, leveraging the power of MD and other simulation techniques, are increasingly used to predict the self-assembly propensity of a given peptide and the likely morphology of the resulting nanostructure. For a molecule like this compound, computational screening can explore how changes in the amino acid sequence or solvent conditions might alter its assembly behavior, thus guiding experimental efforts.

The prediction process often involves:

Monomer Conformation Analysis: Understanding the preferential shapes of the this compound monomer.

Dimer Interaction Energy Maps: Calculating the interaction energy between two molecules at various orientations to find the most stable dimer configurations.

Spontaneous Assembly Simulations: Running large-scale MD simulations (as described in 5.1) to observe the growth of aggregates and their final, stable morphology.

The unique structural constraint imposed by the proline residue is a key factor. Unlike the β-sheet structures commonly formed by other Fmoc-dipeptides, the kink introduced by proline may favor curved or helical assemblies, or potentially lead to less ordered aggregates. Computational modeling is the ideal tool to explore these possibilities a priori.

| Molecular Feature | Effect on Self-Assembly | Predicted Morphology | Reference |

|---|---|---|---|

| Strong π-stacking (e.g., Fmoc) | Primary driving force for aggregation | Fibrillar, core-shell structures | |

| Hydrophobic Amino Acids (e.g., Phe, Ala) | Promotes hydrophobic collapse | Nanofibers, tapes | |

| Charged Amino Acids (e.g., Arg, Asp) | Electrostatic repulsion/attraction, pH sensitivity | pH-dependent fibril formation or dissolution | |

| Bulky Side Chains | Steric hindrance can control packing | Twisted ribbons, nanotubes | |

| Proline Residue | Introduces backbone kink, disrupts β-sheets | Potentially curved fibers, helical structures, or disordered aggregates |

Force Field Development and Validation for Fmoc-Protected Peptides

The accuracy of MD simulations is critically dependent on the quality of the force field—a set of mathematical functions and parameters that describe the potential energy of the system. While standard force fields like AMBER, CHARMM, and GROMOS are well-parameterized for natural proteins, they often lack accurate parameters for non-standard groups like Fmoc. Therefore, specific parameterization is required for reliable simulations of this compound.

The parameterization process for the Fmoc group and its linkage to the peptide involves several steps:

Initial Parameter Assignment: Atom types and initial parameters are often assigned by analogy using general force fields like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF).

Electrostatic Parameter Optimization: Partial atomic charges are derived by fitting to the electrostatic potential calculated from high-level QM methods. This step is crucial for accurately modeling interactions with water and other polar groups.

Bonded Parameter Optimization: Bond, angle, and especially dihedral (torsion) angle parameters are optimized to reproduce QM potential energy surface scans for the rotation of key bonds. This ensures that the molecule's flexibility and conformational preferences are correctly represented.

Validation: The new parameters are validated by comparing simulation results with experimental data. For self-assembling systems, a key validation is the ability to reproduce the experimental free energy of solvation (e.g., water/octanol partition coefficient) and to correctly predict the self-assembled morphology (e.g., micelles vs. fibers).

A modified parameterization protocol for the Fmoc moiety for the CHARMM force field has been successfully developed. This work highlighted the need to balance both hydrophilic and hydrophobic interactions to effectively reproduce the self-assembling behavior of aromatic peptide amphiphiles. The validation of this force field was demonstrated by its ability to reproduce the self-assembly of different Fmoc-amino acids into their experimentally observed nanostructures.

Derivatization and Functional Diversification of Fmoc Pro Phe Oh

Synthesis of Fmoc-Pro-Phe-OH Analogues with Modified Side Chains

Alterations to the amino acid side chains within the this compound sequence are a primary strategy for modulating its function and behavior.

The introduction of unnatural amino acids is a powerful method to control the self-assembly of peptide-based materials. researchgate.netnih.gov By replacing the standard proline or phenylalanine residues with synthetic analogues, researchers can introduce new functionalities and steric properties that influence intermolecular interactions. For instance, substituting phenylalanine with analogues like cyclohexylalanine, phenylglycine, or homophenylalanine alters the flexibility and aromatic interactions of the molecule, which are critical for gel formation. researchgate.net Studies have shown that even minor alterations, such as these, can significantly impact the kinetics of gelation and the efficacy of the resulting hydrogel. researchgate.net

Furthermore, the stereochemistry of the constituent amino acids plays a crucial role. Incorporating D-amino acids in place of their natural L-counterparts can disrupt or alter the formation of β-sheet structures, which are often fundamental to the self-assembly process. nih.gov This strategic use of heterochirality can lead to diverse nanostructures, such as nanotapes or nanoparticles, and can even facilitate the formation of self-supporting hydrogels from sequences that would not otherwise gel. nih.gov For example, a computational study identified the Pro-Phe-Phe sequence as highly prone to aggregation, and subsequent experimental work with stereoisomers demonstrated that heterochirality could be used to inhibit the fibrillization of amyloid-β peptides. nih.gov

Pseudoproline (ψPro) dipeptides are synthetic constructs used to minimize aggregation during solid-phase peptide synthesis (SPPS). wikipedia.org They are formed by reacting the side chain of serine, threonine, or cysteine with an aldehyde or ketone to create a five-membered oxazolidine (B1195125) or thiazolidine (B150603) ring, which mimics the structure of proline. chempep.comiris-biotech.de This modification introduces a "kink" into the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to the formation of β-sheet aggregates. chempep.compeptide.com

The benefits of incorporating pseudoproline dipeptides are numerous: they enhance the solubility of the growing peptide chain, improve coupling efficiency, and lead to higher yields and purer products. chempep.comchempep.com The conformational disruption is temporary; the native serine, threonine, or cysteine residue is regenerated upon cleavage of the peptide from the resin under standard acidic conditions, such as with trifluoroacetic acid (TFA). peptide.comchempep.com

Commercially available pseudoproline dipeptides, like Fmoc-Phe-Ser[psi(Me,Me)pro]-OH, are designed for easy integration into automated SPPS protocols. chempep.com The use of these derivatives is a strategic approach to overcome the challenges associated with "difficult" or aggregation-prone sequences. chempep.comsigmaaldrich.com

Table 1: Examples of Pseudoproline Dipeptides and Their Applications

| Pseudoproline Dipeptide | Application | Key Advantage | Reference |

|---|---|---|---|

| Fmoc-Phe-Ser[psi(Me,Me)pro]-OH | Synthesis of aggregation-prone peptides | Disrupts β-sheet formation, enhances solubility | chempep.com |

| Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH | Synthesis of glycopeptide domain of erythropoietin | Blocks aspartimide side product formation | peptide.com |

| Cysteine-based pseudoprolines | General SPPS | Expands the scope of structure-breaking building blocks | merckmillipore.com |

The introduction of halogen atoms onto the phenyl ring of the phenylalanine residue is a highly effective strategy for modulating the self-assembly and gelation properties of Fmoc-Phe derivatives. rsc.orgnih.gov Halogenation, particularly with fluorine, chlorine, or bromine, can dramatically enhance the efficiency of self-assembly into fibrillar networks that form hydrogels. rsc.orgsemanticscholar.org

The position (ortho, meta, para) and the identity of the halogen have a profound influence on the rate of self-assembly and the rheological properties of the resulting hydrogel. rsc.orgnih.gov For example, studies have shown that Fmoc-4-fluoro-phenylalanine is a particularly efficient gelator. researchgate.net The introduction of halogen atoms influences gelation through mechanisms including the formation of halogen bonds, which can strengthen the supramolecular organization. researchgate.net

Research on di-fluorinated Fmoc-Phe derivatives, such as Fmoc-3,4-difluoro-phenylalanine and Fmoc-3,5-difluoro-phenylalanine, has revealed that subtle changes in the position of a single fluorine atom can lead to significant differences in the stability and rigidity of the hydrogels formed. nih.govsemanticscholar.org These halogenated derivatives often form more stable and transparent hydrogels compared to the non-halogenated Fmoc-Phe. semanticscholar.org

Table 2: Effect of Halogenation on Fmoc-Phenylalanine Gelation

| Compound | Gelation Property | Observation | Reference |

|---|---|---|---|

| Fmoc-4-fluoro-phenylalanine | Efficient gelator | Can gel PBS buffer at 0.15 wt% | researchgate.net |

| Fmoc-3,5-difluoro-phenylalanine | Stable hydrogel | Forms a clear, self-supporting hydrogel stable for at least 1 month | semanticscholar.org |

| Fmoc-p-halogenated-phenylalanines | Mechanically strong gels | Gel strength correlates with halogen bond strength | researchgate.net |

| Monohalogenated Fmoc-Phe derivatives (F, Cl, Br) | Tunable self-assembly | Self-assembly rate and rheological properties are influenced by halogen identity and position | rsc.org |

Chemical Modification of the N- and C-Termini for Targeted Applications

Modifying the N- and C-termini of this compound opens avenues for creating derivatives with specific functions for targeted applications, such as drug delivery and diagnostics. nih.govresearchgate.net

The chemical structure of this compound is amenable to conjugation with various molecular entities to create prodrugs and diagnostic probes. The N-terminal Fmoc group can be removed and replaced with other functionalities, while the C-terminal carboxylic acid can be modified to form esters or amides. mdpi.comsigmaaldrich.com

For instance, the C-terminus can be conjugated to drug molecules, creating a prodrug that releases the active agent under specific physiological conditions, such as enzymatic cleavage within a target tissue. C-terminal esters are particularly interesting as prodrugs due to their susceptibility to cleavage by endogenous esterases. researchgate.net The N-terminus can be modified with targeting ligands, such as peptides or small molecules that recognize specific cell surface receptors, to direct the conjugate to a desired site of action. unimi.it

Furthermore, fluorescent dyes or imaging agents can be attached to either terminus to create probes for diagnostic applications. genscript.com For example, modifying the C-terminus of Fmoc-Phe derivatives with diaminopropane (B31400) (DAP) creates cationic derivatives that can self-assemble into hydrogels capable of encapsulating drugs like diclofenac. rsc.orgfrontiersin.org

Enzymatic Modification and Biocatalysis with this compound Substrates

Enzymes offer a highly specific and efficient means of modifying peptides and can be used in conjunction with this compound and its derivatives. acs.orgnih.gov Specific enzymes can catalyze reactions at the N-terminus, C-terminus, or on the amino acid side chains.

For example, peptidases can selectively cleave peptide bonds, which can be exploited for the controlled release of drugs from a peptide-based carrier. unimi.it Conversely, enzymes like ligases can be used to form new peptide bonds, enabling the chemoenzymatic synthesis of more complex peptide structures. ambeed.com

There is also growing interest in using self-assembling peptide nanostructures, which can be formed from this compound derivatives, as scaffolds for creating novel biocatalysts. acs.orgnih.gov By incorporating catalytic amino acid residues like histidine or by co-assembling with catalytic cofactors like hemin, these peptide-based materials can exhibit enzyme-like activity, such as esterase or peroxidase activity. acs.org For instance, a peptide containing a free tyrosine at the N-terminus can undergo DMP-mediated oxidation to generate a reactive species for further modification. rsc.org

Future Directions and Emerging Research Avenues for Fmoc Pro Phe Oh in Chemical Biology and Materials Science

Exploration of Novel Supramolecular Architectures with Tunable Functionalities

The self-assembly of short peptides is a powerful method for creating nanostructured materials. nih.govnih.gov This process is driven by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic effects, and π-π stacking, which can be adjusted by changing the amino acid sequence or environmental factors. nih.govacs.org Research has shown that Fmoc-protected dipeptides can form a variety of supramolecular structures, such as the spherical assemblies observed for Fmoc-Phe-Pro-OH. rsc.org

Future research could systematically explore how modifications to the Fmoc-Pro-Phe-OH sequence or its environment can tune the resulting architectures and their properties. Key areas of exploration include:

Chemical Modification: Inspired by studies on other Fmoc-peptides, introducing chemical modifications could dramatically alter self-assembly. For instance, the halogenation of the phenylalanine residue in Fmoc-Phe derivatives has been shown to enhance gelation properties and mechanical strength of the resulting hydrogels. mdpi.com A similar strategy applied to this compound could yield hydrogels with tunable stiffness, which is crucial for applications like tissue engineering. mdpi.com

Co-assembly: The co-assembly of this compound with other peptide building blocks is a promising strategy for creating multifunctional materials. rsc.org For example, incorporating a cell-adhesive peptide sequence like Arginine-Glycine-Aspartate (RGD) could produce a bioactive scaffold that mimics the extracellular matrix, promoting cell adhesion and proliferation. rsc.org This approach has been successfully used with Fmoc-Phe-Phe-OH to create scaffolds for dermal fibroblasts. rsc.org

Stimuli-Responsive Systems: Designing this compound derivatives that respond to external stimuli such as pH, temperature, or enzymes would enable the creation of "smart" materials. nih.gov This has been achieved with other peptide systems, leading to hydrogels that can release drugs or change their mechanical properties on demand, a key feature for advanced drug delivery and bioprinting applications. nih.govmdpi.com

A comparative analysis of self-assembled structures from various Fmoc-dipeptides highlights the rich morphological diversity achievable and suggests the untapped potential for designing novel architectures based on this compound.

| Fmoc-Dipeptide | Self-Assembled Structure |

| Fmoc-Phe-Pro-OH | Spheres rsc.org |

| Fmoc-Phe-Phe-OH | Fibrous Hydrogel rsc.org |

| Fmoc-Phe-Gly-OH | Fibrous Hydrogel rsc.org |

| Fmoc-Gly-Phe-OH | Microtubes rsc.org |

| Fmoc-Arg-Gly-Asp-Phe-OH | Fibrous Hydrogel rsc.org |

Integration of this compound Based Systems into Advanced Research Platforms

The unique properties of self-assembling peptide systems make them ideal for integration into a variety of advanced research platforms. The biocompatibility and tunable nature of peptide-based materials are particularly advantageous for applications in tissue engineering, drug delivery, and biosensing. mdpi.comrsc.org

Emerging research directions include:

3D Cell Culture and Tissue Engineering: Peptide hydrogels can provide a three-dimensional environment that mimics the natural extracellular matrix, offering structural support for cells. nih.govmdpi.com Hydrogels derived from this compound could be engineered to support the growth and differentiation of specific cell types, a critical need in regenerative medicine. nih.govrsc.org The ability to tune the mechanical properties of these hydrogels would be essential for guiding cell fate. mdpi.com